Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organic compound featuring a phosphine oxide moiety and multiple tert-butyl groups. The compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to engage in diverse chemical reactions and interactions with biological systems.
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can be classified as a phosphine oxide due to the presence of the phosphine oxide functional group. It also falls under the category of organophosphorus compounds due to its phosphorus atom integrated into an organic framework.
The synthesis of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide typically involves multi-step organic reactions. These methods may include:
Industrial production may utilize advanced techniques such as flow microreactor systems to enhance efficiency and sustainability in synthesis .
The synthesis process requires careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yields and purity of the final product.
The molecular formula of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is , with a molecular weight of approximately 412.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H38O3P2 |
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | (2S,3S)-3-tert-butyl-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-ylphosphine oxide |
| InChI Key | FKHJAXVNWDSMMO-SIBVEZHUSA-N |
| Canonical SMILES | CC(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
The structure features a complex arrangement that includes multiple tert-butyl groups which contribute to its steric bulk and influence its reactivity .
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo several significant chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation processes .
The mechanism of action for di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its interaction with various molecular targets through its phosphine oxide and tert-butyl groups. These interactions can modulate biochemical pathways and influence molecular processes depending on the specific application context .
The physical properties of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide include:
Key chemical properties include:
Relevant data such as melting point or boiling point are not explicitly available but can be inferred from similar compounds in the literature .
Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several notable applications:
Its versatility makes it a valuable compound across multiple scientific disciplines .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: